p-Vinylguaiacol-d3
CAS No.:
Cat. No.: VC20237267
Molecular Formula: C9H10O2
Molecular Weight: 153.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10O2 |
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Molecular Weight | 153.19 g/mol |
IUPAC Name | 4-ethenyl-2-(trideuteriomethoxy)phenol |
Standard InChI | InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3 |
Standard InChI Key | YOMSJEATGXXYPX-BMSJAHLVSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=CC(=C1)C=C)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=C)O |
Introduction
Chemical Identity and Structural Properties
p-Vinylguaiacol-d3 belongs to the class of guaiacol derivatives, featuring a methoxy-substituted phenol core with a vinyl group at the para position. The deuterium atoms are typically incorporated into the vinyl moiety (-CH₂CH₂→ -CD₂CH₃ or -CD₂CD₂-), though exact positional labeling varies by synthesis method. Its molecular formula is C₉H₇D₃O₂, with a molecular weight of 153.19 g/mol .
Table 1: Molecular Data for p-Vinylguaiacol-d3
Property | Value |
---|---|
CAS No. | 1335436-42-4 |
Molecular Formula | C₉H₇D₃O₂ |
Molecular Weight | 153.19 g/mol |
Synonyms | 4-Ethenyl-2-methoxy-phenol-d3; 2-Methoxy-4-vinylphenol-d3 |
Density | Not reported |
Boiling Point | Not reported |
Solubility | Miscible in organic solvents |
Synthesis and Production
p-Vinylguaiacol-d3 is synthesized via acid-catalyzed deuterium exchange or by employing deuterated precursors in Friedel-Crafts alkylation reactions. Commercial suppliers such as LGC Standards and Toronto Research Chemicals (TRC) offer it as a "made-to-order" product, emphasizing its niche application in research .
Challenges in Custom Synthesis
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Isotopic Purity: Achieving >98% deuterium incorporation requires stringent control over reaction conditions .
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Stability: The compound has a short shelf life (<6 months at ambient storage), necessitating cold-chain logistics for distribution .
Analytical Applications
Mass Spectrometry (MS)
p-Vinylguaiacol-d3 serves as an internal standard for quantifying its non-deuterated analog in biological and environmental samples. For example, in beer aroma profiling, it corrects for matrix effects during the analysis of volatile phenols derived from yeast metabolism .
Table 2: Example MS Parameters for p-Vinylguaiacol-d3
Instrument | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
---|---|---|---|
GC-MS/MS | EI | 153 | 123, 95 |
LC-MS/MS | ESI | 154.1 [M+H]⁺ | 136.1, 109.1 |
Tracking Metabolic Pathways
In microbial studies, p-vinylguaiacol-d3 has been used to trace the enzymatic reduction of vinylphenols to ethylphenols by Dekkera bruxellensis, a yeast implicated in wine spoilage. The deuterium label allows unambiguous differentiation of microbial metabolites from background signals .
Role in Food and Phytochemical Research
Natural Occurrence and Biosynthesis
p-Vinylguaiacol arises from thermal or enzymatic decarboxylation of ferulic acid, a process observed in roasted coffee, cured tobacco, and fermented foods. In Curcuma species, it forms via curcuminoid degradation and contributes to the characteristic aroma of turmeric .
Antioxidant Activity
A 2021 study on black velvet tamarind (Dialium guineense) seeds identified p-vinylguaiacol as a minor phenolic constituent (0.1% of extract) with synergistic antioxidant effects. Its deuterated form could enable precise pharmacokinetic studies of such bioactive phenolics .
Supplier | Product Code | Purity | Price (USD) |
---|---|---|---|
LGC Standards | TRC-V424962-10MG | >98% | Quote-based |
Novachem | TRC-V424962-50MG | >95% | $1,200/50mg |
VulcanChem | VC0128469 | >97% | Quote-based |
Future Research Directions
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Mechanistic Studies: Elucidate isotopic effects on the compound’s reactivity in lignin depolymerization .
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Biosensor Development: Leverage deuterated analogs for real-time monitoring of phenolic pollutants in wastewater .
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Flavor Chemistry: Quantify thermal degradation products in processed foods using stable isotope dilution assays .
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